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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4-cyano-N,N-dimethylbenzamide, a
substituted benzamide with potential applications in medicinal chemistry and drug discovery.
This document covers its chemical identity, including its IUPAC name and synonyms,
physicochemical properties, and outlines experimental protocols for its synthesis and
characterization. While specific biological data for this compound is limited, this guide explores
the known pharmacological activities of related benzamide and cyano-substituted benzamide
derivatives to propose a logical workflow for investigating its potential therapeutic applications.

Chemical Identity and Properties
IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-
cyano-N,N-dimethylbenzamide.[1] It is also known by a variety of synonyms, which are
crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers
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Type Identifier

Systematic Name 4-cyano-N,N-dimethylbenzamide
CAS Number 24167-50-8

PubChem CID 16227796

Other Synonyms Benzamide, 4-cyano-N,N-dimethyl-

4-(Dimethylcarbamoyl)benzonitrile

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a potential

therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME)

profile. The following table summarizes the computed physicochemical properties of 4-cyano-

N,N-dimethylbenzamide.

Table 2: Computed Physicochemical Properties

Property Value Source
Molecular Formula C10H10N20 PubChem[1]
Molecular Weight 174.20 g/mol PubChem[1]
XLogP3 1.3 PubChem
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor

Count 2 PubChem
Rotatable Bond Count 1 PubChem
Exact Mass 174.079313 g/mol PubChem[1]
Topological Polar Surface Area  44.1 A2 PubChem
Heavy Atom Count 13 PubChem
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Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 4-cyano-N,N-
dimethylbenzamide is not readily available in the public domain, a general and adaptable
method can be derived from established procedures for the synthesis of N,N-
dimethylbenzamides.

Proposed Synthetic Protocol

A common method for the synthesis of N,N-dimethylbenzamides involves the reaction of a
corresponding benzoyl chloride with dimethylamine.

Reaction Scheme:

Starting Materials

Dimethylamine LfleaEien Product

| 3 SR EEL s 4 4-cyano-N,N-dimethylbenzamide
conditions

4-cyanobenzoyl chloride

Click to download full resolution via product page
Caption: Proposed synthesis of 4-cyano-N,N-dimethylbenzamide.
Experimental Procedure:

o Reaction Setup: In a well-ventilated fume hood, a solution of 4-cyanobenzoyl chloride (1
equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is
prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
The flask is cooled in an ice bath.

e Amine Addition: A solution of dimethylamine (2.2 equivalents) in the same solvent is added
dropwise to the stirred solution of 4-cyanobenzoyl chloride over a period of 30-60 minutes,
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maintaining the temperature below 5°C. An excess of a non-nucleophilic base, such as
triethylamine or pyridine (1.2 equivalents), can be added to scavenge the HCI byproduct.

o Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)
until the starting material is consumed.

o Work-up: Upon completion, the reaction mixture is washed sequentially with dilute
hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is
then dried over anhydrous sodium sulfate or magnesium sulfate.

 Purification: The solvent is removed under reduced pressure, and the crude product is
purified by column chromatography on silica gel using an appropriate eluent system (e.g., a
gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Characterization Methods

The identity and purity of the synthesized 4-cyano-N,N-dimethylbenzamide should be
confirmed using standard analytical techniques.

Table 3: Analytical Characterization Methods
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Technique Expected Observations

Signals corresponding to the aromatic protons
and the N,N-dimethyl protons with appropriate
chemical shifts, multiplicities, and integrations.
The aromatic protons would likely appear as two
1H NMR _ _ _

doublets in the aromatic region, and the
dimethyl protons as one or two singlets
depending on the rotational barrier around the

amide C-N bond.

Resonances for the quaternary carbon of the
13C NMR cyano group, the carbonyl carbon, the aromatic

carbons, and the N,N-dimethyl carbons.[1]

The molecular ion peak corresponding to the
Mass Spectrometry (MS) exact mass of the compound (174.0793 m/z for
[M+H]").

) o A single major peak indicating the purity of the
High-Performance Liquid Chromatography i ]
compound when analyzed using a suitable

(HPLC) )
column and mobile phase.
Characteristic absorption bands for the C=N
stretch of the nitrile group (around 2230 cm™1),
Infrared (IR) Spectroscopy the C=0 stretch of the amide group (around

1630 cm~1), and C-H stretches of the aromatic

and methyl groups.

Potential Biological Activity and Therapeutic
Applications

While no specific biological activity has been reported for 4-cyano-N,N-dimethylbenzamide,
the benzamide scaffold is a well-established pharmacophore present in a wide range of
clinically used drugs. Furthermore, the introduction of a cyano group can significantly modulate
the pharmacological properties of a molecule.
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Benzamide derivatives have demonstrated a broad spectrum of biological activities, including
but not limited to:

Antipsychotic agents: Many substituted benzamides act as dopamine D2 receptor
antagonists.[2][3][4]

» Antiemetics: Certain benzamides are used to manage nausea and vomiting.[2]

e Enzyme inhibitors: Benzamide derivatives have been identified as potent inhibitors of
enzymes such as histone deacetylases (HDACs), which are targets in cancer therapy.[5]

e Hedgehog signaling pathway inhibitors: Some benzamides act as Smoothened (SMO)
antagonists, playing a role in cancer treatment.[6]

e Sigma-1 Receptor Ligands: Cyano-substituted benzamide derivatives have shown high
affinity and selectivity for the sigma-1 receptor, which is implicated in various central nervous
system disorders.[7]

The presence of the electron-withdrawing cyano group in 4-cyano-N,N-dimethylbenzamide
may confer unique pharmacological properties, potentially enhancing its potency or selectivity
for specific biological targets.

Proposed Experimental Workflow for Biological
Evaluation

To elucidate the biological activity of 4-cyano-N,N-dimethylbenzamide, a systematic
experimental workflow is proposed.
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Caption: Logical workflow for the biological evaluation of 4-cyano-N,N-dimethylbenzamide.

Initial High-Throughput Screening (HTS)

The compound should be screened against a diverse panel of biological targets, including:

o Receptor binding assays: A broad panel of G-protein coupled receptors (GPCRS), ion
channels, and transporters. Given the history of benzamides, particular attention should be
paid to dopamine and serotonin receptors.
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e Enzyme inhibition assays: A panel of kinases, proteases, and other enzymes relevant to
disease, such as HDACSs.

e Phenotypic screens: Cell-based assays that measure a specific cellular response, such as
cell proliferation, apoptosis, or cytokine production.

Target Identification and Validation

If the initial screening yields a "hit,"” the next step is to identify the specific molecular target
responsible for the observed activity. This can be achieved through techniques such as:

« Affinity chromatography-mass spectrometry.
o Computational target prediction.

e Genetic approaches (e.g., shRNA or CRISPR-Cas9 screening).

In Vitro Pharmacological Characterization

Once atarget is identified, the compound's potency, selectivity, and mechanism of action
should be characterized in detail using a variety of in vitro assays, such as:

Dose-response curves to determine ICso or ECso values.

Binding kinetics to determine association and dissociation rates.

Functional assays to elucidate the compound's effect on target activity.

Selectivity profiling against a panel of related targets.

In Vivo Efficacy Studies

Promising compounds should be evaluated in relevant animal models of disease to assess
their in vivo efficacy, pharmacokinetics, and pharmacodynamics.

Conclusion

4-cyano-N,N-dimethylbenzamide represents an interesting chemical entity with unexplored
pharmacological potential. Based on the well-documented activities of the benzamide and
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cyano-substituted benzamide classes of compounds, it is a promising candidate for further
investigation in drug discovery programs. The experimental workflows outlined in this guide
provide a rational approach to elucidating its biological activity and potential therapeutic
applications. Further research into this and similar molecules could lead to the development of
novel therapeutics for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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